2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole
Description
2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a pyridazine-thiophene hybrid moiety at position 4 via a thiomethyl (-SCH2-) linker. The pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) and thiophene (a sulfur-containing five-membered aromatic ring) contribute to its structural complexity and reactivity.
Properties
IUPAC Name |
2-methyl-4-[(6-thiophen-2-ylpyridazin-3-yl)sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S3/c1-9-14-10(7-18-9)8-19-13-5-4-11(15-16-13)12-3-2-6-17-12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHFGCZGHYWPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could potentially influence its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of 2-Methyl-4-(((6-(thiophen-2-yl)pyridazin-3-yl)thio)methyl)thiazole.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may induce a range of molecular and cellular effects.
Action Environment
The physicochemical properties of thiazole, such as its solubility in various solvents, could potentially be influenced by environmental factors.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogues in 1,2,4-Triazole Derivatives ()
Compounds such as 6l , 6m , and 6s (Table 1) share key features with the target molecule, including thiophene, thiazole, or pyridine moieties. These analogs are synthesized via nucleophilic substitution or cyclization reactions, often achieving high yields (80–93%). Key differences include:
- Core Heterocycle : The target compound uses a thiazole-pyridazine scaffold, whereas triazole derivatives (e.g., 6l–6s ) feature a 1,2,4-triazole core. This affects electronic properties and binding interactions in biological systems.
- Substituent Effects : The pyridazine-thiophene group in the target compound may enhance π-π stacking or hydrogen-bonding capabilities compared to simpler aryl groups (e.g., 4-methoxyphenyl in 6l ).
- Melting Points: Triazole derivatives exhibit melting points ranging from 125°C to 200°C, suggesting moderate thermal stability.
Table 1: Comparison with 1,2,4-Triazole Derivatives
Benzoimidazole-Thiazole-Triazole Hybrids ()
Compounds like 9a–9e incorporate benzoimidazole and thiazole-triazole systems. These molecules are synthesized via click chemistry or amide coupling, often in polar aprotic solvents (e.g., DMF) with catalysts like Cu(I). Key distinctions include:
- Linker Flexibility : The target compound’s thiomethyl linker may offer greater rotational freedom compared to rigid triazole-acetamide linkers in 9a–9e .
- Biological Targeting : Analogs like 9c (with a bromophenyl group) show enhanced binding in molecular docking studies, suggesting that the pyridazine-thiophene system in the target compound could similarly modulate receptor interactions .
Pyridazine-Based Compounds ()
The European patent () describes pyridazine derivatives such as N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide. These compounds highlight the versatility of pyridazine in medicinal chemistry:
- Synthetic Routes : Pyridazine rings are often synthesized via cyclocondensation or cross-coupling reactions, which may parallel the target compound’s preparation.
- Electron-Deficient Nature : Pyridazine’s electron-withdrawing character could enhance the electrophilic reactivity of the target compound compared to electron-rich thiophene-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
